Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
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Overview
Description
Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[311]heptane-5-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds with a similar bicyclic structure, known for their biological activities.
Bicyclic Lactams: Compounds with a similar core structure, used in various chemical and pharmaceutical applications.
Uniqueness
Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is unique due to its specific substitution pattern and functional groups, which impart distinct chemical properties and potential applications. Its oxo-aza-bicycloheptane core sets it apart from other similar compounds, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
propan-2-yl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7(2)15-8(13)11-5-10(3,6-11)16-9(14)12(11)4/h7H,5-6H2,1-4H3 |
InChI Key |
ZXPVCSSSOGQKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C12CC(C1)(OC(=O)N2C)C |
Origin of Product |
United States |
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